molecular formula C8H10Cl3N B13458087 2,4-dichloro-N,3-dimethylaniline hydrochloride

2,4-dichloro-N,3-dimethylaniline hydrochloride

Cat. No.: B13458087
M. Wt: 226.5 g/mol
InChI Key: GJABQYCXRBUCTC-UHFFFAOYSA-N
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Description

2,4-Dichloro-N,3-dimethylaniline hydrochloride is a substituted aniline derivative characterized by chlorine atoms at the 2- and 4-positions of the benzene ring, along with methyl groups at the N- and 3-positions. Its hydrochloride salt form enhances stability and water solubility, making it suitable for synthetic intermediates in organic chemistry .

Properties

Molecular Formula

C8H10Cl3N

Molecular Weight

226.5 g/mol

IUPAC Name

2,4-dichloro-N,3-dimethylaniline;hydrochloride

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5-6(9)3-4-7(11-2)8(5)10;/h3-4,11H,1-2H3;1H

InChI Key

GJABQYCXRBUCTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)NC)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N,3-dimethylaniline hydrochloride typically involves the chlorination of N,3-dimethylaniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring. The reaction is usually performed in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The hydrochloride salt is then formed by reacting the chlorinated product with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines or reduced forms.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2,4-Dichloro-N,3-dimethylaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and intermediates.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N,3-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-dichloro-N,3-dimethylaniline hydrochloride with structurally related compounds, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Notes
This compound C₈H₁₀Cl₂N·HCl 228.53 (free base) + HCl 35113-90-7* 2,4-Cl; N-CH₃; 3-CH₃ Intermediate in drug synthesis; improved solubility due to hydrochloride salt .
2-Chloro-6-fluoro-N,3-dimethylaniline hydrochloride C₉H₁₀ClFN·HCl 220.10 + HCl N/A 2-Cl; 6-F; N-CH₃; 3-CH₃ Potential antimicrobial agent; fluorine enhances metabolic stability .
N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride C₇H₈Cl₃NO 228.50 139460-29-0 2,4-Cl; benzyl-NHOH Chelating agent; used in coordination chemistry and catalysis .
4-Bromo-2,3-dimethylaniline hydrobromide C₈H₁₀BrN·HBr 265.99 1338796-79-4 4-Br; 2,3-CH₃ Brominated analog; employed in Suzuki coupling reactions .
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride C₁₀H₁₈Cl₂N₂ 237.17 1986297-80-6 4-(CH₂NH₂); N,N-CH₃ Chiral building block for asymmetric synthesis .

Notes:

  • Halogen substituents (Cl, Br, F) modulate electronic effects and lipophilicity, impacting biological activity and synthetic utility .
  • Hydrochloride salts improve crystallinity and handling compared to free bases .

Key Research Findings

Synthetic Utility: Compounds like this compound serve as precursors for heterocyclic systems. For example, dimethylaniline derivatives undergo cyclodehydration reactions to form quinoline analogs, though yields depend on acid strength and hydrolysis rates of intermediates .

Structural Analysis : X-ray crystallography of related compounds (e.g., 4,6-dibromo-2,3-dimethylaniline derivatives) reveals dihedral angles between aromatic and planar groups (e.g., 78.3°), influencing packing and solubility .

Biological Relevance : Fluorinated analogs (e.g., 2-chloro-6-fluoro-N,3-dimethylaniline hydrochloride) exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and metabolic resistance .

Biological Activity

2,4-Dichloro-N,3-dimethylaniline hydrochloride is a chemical compound with various applications in scientific research, particularly in biology and medicine. Its structure allows it to interact with biological systems, making it a subject of interest for studying enzyme interactions and potential therapeutic effects.

  • Chemical Formula : C10H12Cl2N
  • Molecular Weight : 219.12 g/mol
  • CAS Number : 2763756-53-0

The biological activity of this compound primarily involves its interaction with enzymes. It can function as either an inhibitor or an activator , depending on its structural modifications. The compound's mechanism typically includes:

  • Binding to active sites of enzymes.
  • Altering enzyme conformation.
  • Modulating enzymatic activity through competitive or non-competitive inhibition.

Biological Applications

  • Enzyme Interaction Studies : This compound is widely used in research to study enzyme kinetics and mechanisms.
  • Precursor for Bioactive Compounds : It serves as a precursor in synthesizing other biologically active molecules.
  • Therapeutic Research : Investigations into its potential therapeutic effects are ongoing, particularly concerning its role in drug development.

Toxicological Studies

Research indicates varying degrees of toxicity associated with this compound. The compound exhibits:

  • Acute Toxicity : In studies involving oral administration in rodents, the LD50 values were reported between 640 mg/kg and 2100 mg/kg, indicating moderate toxicity levels .
  • Genotoxicity : Preliminary studies have shown that the compound may induce DNA damage and chromosomal aberrations in mammalian cells .

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific cytochrome P450 enzymes. The findings demonstrated that the compound could significantly inhibit CYP2E1 activity, which is crucial for drug metabolism.

Case Study 2: Aquatic Toxicity

Another investigation assessed the impact of the compound on aquatic organisms. The lowest observed effect concentration (LOEC) for reproduction and lethality in crustaceans was identified at concentrations as low as 0.0375 mg/L . This emphasizes the need for careful handling and disposal to prevent environmental contamination.

Data Table: Summary of Biological Activity

Study FocusFindingsReference
Enzyme InteractionInhibits CYP2E1 activity
Acute ToxicityLD50 values ranging from 640 to 2100 mg/kg
Aquatic ToxicityLOEC at 0.0375 mg/L for crustaceans
GenotoxicityInduces DNA damage in mammalian cells

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